molecular formula C23H16N4O3S2 B2810466 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895024-10-9

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2810466
CAS RN: 895024-10-9
M. Wt: 460.53
InChI Key: JEFXNSDOIZFQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a benzo[d]thiazole core structure . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized by varying the donor groups while keeping the acceptor group the same .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been found to have optoelectronic and photophysical properties that can be modified by varying the donor groups .

Scientific Research Applications

Antibacterial Applications

Research has shown that certain analogs of the compound, specifically those with a benzo[d]thiazole-2-carboxamide structure, display promising antibacterial activity. For instance, compounds synthesized by Palkar et al. (2017) demonstrated significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential as antibacterial agents (Palkar et al., 2017).

Applications in Material Science

Berezin et al. (2012) explored compounds with a similar structure for their potential in material science. The research focused on the synthesis of compounds that exhibit stable and reversible electrochemical behavior, which could be valuable in developing new materials (Berezin et al., 2012).

Potential in Cancer Research

A study by Zhang et al. (2017) on benzo[d]thiazole-2-carboxamide derivatives indicated that these compounds could act as epidermal growth factor receptor inhibitors. This finding suggests a potential application in cancer therapy, particularly for cancers where epidermal growth factor receptor plays a significant role (Zhang et al., 2017).

Insecticidal Applications

Compounds incorporating the benzothiazole moiety have been studied for their insecticidal properties. Soliman et al. (2020) synthesized a series of compounds that showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman et al., 2020).

Exploratory Synthesis and Computational Studies

Research has also focused on the exploratory synthesis of related compounds and their computational analysis. Guleli et al. (2019) synthesized isoxazole derivatives and elucidated their synthesis mechanisms through computational studies, demonstrating the compound's versatility in chemical synthesis (Guleli et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the interest in benzo[d]thiazole derivatives for use in photovoltaics and as fluorescent sensors , it’s possible that this compound could also have interesting applications in these areas.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S2/c28-22(21-25-15-5-1-2-6-19(15)31-21)27(13-14-4-3-7-24-12-14)23-26-16-10-17-18(11-20(16)32-23)30-9-8-29-17/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFXNSDOIZFQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.